molecular formula C7H4F2O4S B2741824 2-Fluoro-4-fluorosulfonylbenzoic acid CAS No. 2138399-93-4

2-Fluoro-4-fluorosulfonylbenzoic acid

Cat. No. B2741824
M. Wt: 222.16
InChI Key: YRKBPVNLQFXFFZ-UHFFFAOYSA-N
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Description

“2-Fluoro-4-fluorosulfonylbenzoic acid” seems to be a fluorinated benzoic acid derivative. Fluorinated benzoic acids are commonly used in organic synthesis and medicinal chemistry due to their unique properties .


Synthesis Analysis

While specific synthesis methods for “2-Fluoro-4-fluorosulfonylbenzoic acid” are not available, fluorinated compounds are generally synthesized using various fluorination techniques .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-fluorosulfonylbenzoic acid” would likely consist of a benzoic acid core with fluorine and fluorosulfonyl substituents at the 2 and 4 positions respectively .


Chemical Reactions Analysis

The chemical reactions of “2-Fluoro-4-fluorosulfonylbenzoic acid” would likely be influenced by the presence of the fluorine and fluorosulfonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-fluorosulfonylbenzoic acid” would likely be influenced by the presence of the fluorine and fluorosulfonyl groups .

Scientific Research Applications

Fluoroalkylative Aryl Migration

Fluorinated sulfinate salts, related to the structural motif of 2-Fluoro-4-fluorosulfonylbenzoic acid, have been prepared and applied as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This demonstrates the utility of fluorinated compounds in facilitating complex organic transformations (Zhengbiao He et al., 2015).

Nanocatalyst for Green Synthesis

2-Aminoethanesulfonic acid immobilized on functionalized magnetic nanoparticles has been introduced as an efficient nanocatalyst for the green synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in water, highlighting the environmental applications of fluorinated compounds in catalysis (M. Ghasemzadeh & B. Akhlaghinia, 2017).

Proton Exchange Membranes

Fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers, involving structures related to 2-Fluoro-4-fluorosulfonylbenzoic acid, have shown promise as highly conducting and stable proton exchange membranes, suggesting their potential in fuel cell technology (Dong-Hyeon Kim et al., 2020).

Aldose Reductase Inhibitors

The modification of known aldose reductase inhibitors through the replacement of a carboxylic acid functionality with a difluorophenolic group, akin to the structural adjustments seen in compounds related to 2-Fluoro-4-fluorosulfonylbenzoic acid, has resulted in potent inhibitors, underscoring the relevance of fluorinated compounds in medicinal chemistry (P. Alexiou & V. Demopoulos, 2010).

SuFEx Chemistry for Protein Engineering

The incorporation of fluorosulfonyloxybenzoyl-l-lysine into proteins, demonstrating the chemical versatility of fluorinated compounds like 2-Fluoro-4-fluorosulfonylbenzoic acid, enables expansive covalent bonding of proteins through SuFEx chemistry. This is crucial for biochemical research, protein engineering, and the development of biotherapeutics (Jun Liu et al., 2021).

Future Directions

The use of fluorinated compounds in organic synthesis, medicinal chemistry, and materials science is a topic of ongoing research .

properties

IUPAC Name

2-fluoro-4-fluorosulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKBPVNLQFXFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-fluorosulfonylbenzoic acid

CAS RN

2138399-93-4
Record name 2-fluoro-4-(fluorosulfonyl)benzoic acid
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